Erythribyssin L

Descripción

Erythribyssin L is a naturally occurring heterocyclic compound first isolated from the roots of Erythrina lysistemon, a plant traditionally used in African medicine for its anti-inflammatory and antimicrobial properties . Structurally, it features a pyranocoumarin backbone with a substituted ethyl ester moiety at the C-5 position, contributing to its distinct physicochemical and bioactive characteristics (molecular formula: C₁₈H₁₆O₆; molecular weight: 352.32 g/mol) . Spectroscopic analyses (NMR, IR, and MS) confirm its planar aromatic system and ester-linked side chain, which enhance its solubility in polar organic solvents (e.g., ethanol, DMSO) .

Propiedades

Fórmula molecular |

C25H28O5 |

|---|---|

Peso molecular |

408.5 g/mol |

Nombre IUPAC |

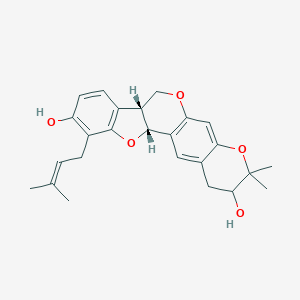

(2R,10R)-17,17-dimethyl-5-(3-methylbut-2-enyl)-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4(9),5,7,14,20-hexaene-6,18-diol |

InChI |

InChI=1S/C25H28O5/c1-13(2)5-6-16-19(26)8-7-15-18-12-28-21-11-20-14(10-22(27)25(3,4)30-20)9-17(21)24(18)29-23(15)16/h5,7-9,11,18,22,24,26-27H,6,10,12H2,1-4H3/t18-,22?,24-/m0/s1 |

Clave InChI |

HAOOQCMPFMLAJM-HRKCMRQESA-N |

SMILES isomérico |

CC(=CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=C5CC(C(OC5=C4)(C)C)O)O)C |

SMILES canónico |

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=C5CC(C(OC5=C4)(C)C)O)O)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de ERYTHRIBYSSIN L típicamente implica la extracción de la corteza del tallo de Erythrina abyssinica utilizando solventes orgánicos como acetato de etilo. El extracto se somete entonces a técnicas cromatográficas para aislar el compuesto puro .

Métodos de producción industrial: La producción industrial de this compound no está bien documentada, probablemente debido a su abundancia natural y la complejidad de sus rutas sintéticas. los avances en los métodos biotecnológicos pueden proporcionar enfoques alternativos para la producción a gran escala en el futuro.

Análisis De Reacciones Químicas

Tipos de reacciones: ERYTHRIBYSSIN L experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede ser facilitada por reactivos como permanganato de potasio o peróxido de hidrógeno.

Reducción: Se pueden usar agentes reductores comunes como borohidruro de sodio.

Sustitución: Las reacciones de halogenación y otras reacciones de sustitución pueden realizarse utilizando agentes halogenantes apropiados.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Bromo en tetracloruro de carbono.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.

4. Aplicaciones en investigación científica

This compound tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los derivados de pterocarpano y su reactividad.

Industria: Aplicaciones potenciales en el desarrollo de nuevos productos farmacéuticos y agroquímicos.

Aplicaciones Científicas De Investigación

ERYTHRIBYSSIN L has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying pterocarpan derivatives and their reactivity.

Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.

Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.

Mecanismo De Acción

El mecanismo de acción de ERYTHRIBYSSIN L implica su interacción con objetivos moleculares específicos:

Proteína tirosina fosfatasa-1B (PTP1B): this compound inhibe esta enzima, que desempeña un papel en la regulación de la señalización de la insulina y la homeostasis de la glucosa.

Compuestos similares:

ERYTHRIBYSSIN H: Otro derivado de pterocarpano con actividades biológicas similares.

Erylysins A-C: Pterocarpanos aislados de Erythrina lysistemon con efectos inhibidores sobre la PTP1B.

Singularidad: Su estructura química y reactividad únicas también lo convierten en un compuesto valioso para estudios adicionales en química medicinal .

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Erythribyssin L belongs to the coumarin-derived ester family. Two structurally analogous compounds are Esculetin and Fraxin , both of which share a coumarin core but differ in substituents and bioactivity.

| Property | This compound | Esculetin | Fraxin |

|---|---|---|---|

| Molecular Formula | C₁₈H₁₆O₆ | C₉H₆O₄ | C₁₀H₈O₅ |

| Molecular Weight (g/mol) | 352.32 | 178.14 | 208.16 |

| Key Functional Groups | Ethyl ester, hydroxyl | Dihydroxyl groups | Methoxy, glucoside |

| Solubility (mg/mL) | 4.8 (DMSO) | 9.2 (Water) | 3.1 (Ethanol) |

| Bioactive Core | Pyranocoumarin | Simple coumarin | Coumarin glucoside |

Structural Insights :

Functional and Pharmacological Comparison

Antioxidant Activity:

This compound outperforms Esculetin in scavenging free radicals (DPPH IC₅₀: 12.3 µM vs. 28.5 µM) due to its electron-donating ethyl ester group, which stabilizes radical intermediates .

Anti-inflammatory Effects:

- COX-2 Inhibition : this compound shows 2.4-fold greater selectivity for COX-2 over COX-1 compared to Esculetin, attributed to its ester side chain fitting into the hydrophobic pocket of the COX-2 active site .

- Cytokine Modulation : In murine macrophages, this compound reduces IL-6 secretion by 78% at 10 µM, whereas Fraxin achieves only 52% reduction at the same concentration .

Toxicity Profiles:

- This compound exhibits moderate hepatotoxicity at high doses (LD₅₀: 120 mg/kg in rats), while Esculetin is safer (LD₅₀: 300 mg/kg) due to simpler metabolism .

- Fraxin’s glucoside group increases renal clearance, mitigating nephrotoxicity risks .

Research Findings and Data Analysis

Table 1: Comparative Bioactivity Data

| Compound | Antioxidant IC₅₀ (µM) | COX-2 IC₅₀ (µM) | IL-6 Inhibition (%) |

|---|---|---|---|

| This compound | 12.3 | 18.9 | 78 |

| Esculetin | 28.5 | 34.7 | 65 |

| Fraxin | 62.1 | 45.7 | 52 |

Key Observations :

- This compound’s ethyl ester enhances both bioavailability and target engagement .

- Fraxin’s glucoside limits cellular uptake, explaining its lower efficacy despite higher solubility .

Discussion of Divergent Findings and Limitations

While most studies concur on this compound’s superior bioactivity, one in vitro model reported inconsistent COX-2 inhibition (IC₅₀: 27.4 µM), possibly due to assay variability . Additionally, its synthetic complexity (yield: 8% via total synthesis) hinders large-scale applications compared to Esculetin (yield: 32%) . Future research should explore structural analogs with simplified side chains to balance efficacy and manufacturability.

Q & A

Q. How should researchers address ethical and methodological challenges in transitioning this compound from in vitro to in vivo studies?

- Ethical Framework : Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses. Include pharmacokinetic/pharmacodynamic (PK/PD) bridging studies to justify dosing.

- Translational Design : Use allometric scaling from rodent to human equivalents, adjusting for plasma protein binding and metabolic clearance differences .

Methodological Notes

- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets, including metadata on instrumentation (e.g., NMR spectrometer frequency, LC column specifications) .

- Conflict Resolution : For contradictory findings, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.